N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound characterized by the presence of chlorophenyl groups and a dihydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired dihydropyridazine compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chlorophenylhydrazine
- 4-chlorophenylhydrazine
- Dihydropyridazine derivatives
Uniqueness
N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of both 2-chlorophenyl and 4-chlorophenyl groups, which confer distinct chemical and biological properties. Its dihydropyridazine ring structure also contributes to its uniqueness, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11Cl2N3O2 |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-11-5-7-12(8-6-11)22-10-9-15(23)16(21-22)17(24)20-14-4-2-1-3-13(14)19/h1-10H,(H,20,24) |
InChI Key |
UQPGPUBNJJEYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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